
3-(3-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 4-methoxyphenylacetic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(4-Methoxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of 3-(3-Amino-4-methoxyphenyl)-2-hydroxypropanoic acid or 3-(3-Mercapto-4-methoxyphenyl)-2-hydroxypropanoic acid.
Scientific Research Applications
3-(3-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The bromine atom and the hydroxy group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-hydroxypropanoic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-(3-Chloro-4-methoxyphenyl)-2-hydroxypropanoic acid: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
3-(3-Bromo-4-hydroxyphenyl)-2-hydroxypropanoic acid: Contains a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness
3-(3-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid is unique due to the combination of the bromine atom, methoxy group, and hydroxypropanoic acid moiety. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H11BrO4 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO4/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,8,12H,5H2,1H3,(H,13,14) |
InChI Key |
JMIJTAIFPZEUCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


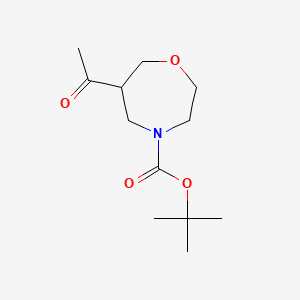
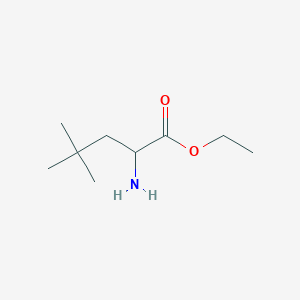
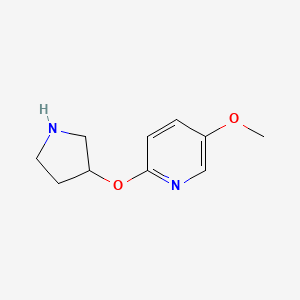
![Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate](/img/structure/B13637409.png)

amino}methyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13637424.png)
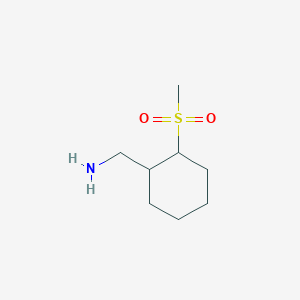



![(4-Nitrophenyl)methyl 3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13637458.png)

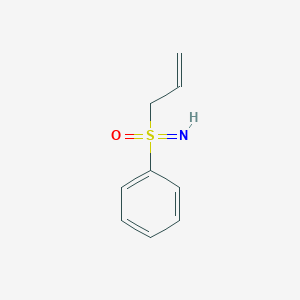
![N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine](/img/structure/B13637465.png)
